molecular formula C17H16FN7O5 B11486485 N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486485
M. Wt: 417.4 g/mol
InChI Key: BXJLBBWOFKJDNF-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitropyrazole moiety, and an oxadiazole ring. These structural features contribute to its reactivity and potential utility in scientific research.

Preparation Methods

The synthesis of 2-(2-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Nitropyrazole Intermediate: This step involves the nitration of a pyrazole ring, which can be achieved using nitrating agents such as nitric acid.

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the oxadiazole ring.

    Coupling Reactions: The final step involves coupling the intermediates to form the target compound. This may involve amide bond formation using reagents such as carbodiimides.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

2-(2-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitropyrazole moiety can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming different heterocyclic compounds.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(2-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE include other fluorophenyl derivatives, nitropyrazole compounds, and oxadiazole-containing molecules. These compounds share some structural features but differ in their specific substituents and overall reactivity. The uniqueness of 2-(2-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16FN7O5

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-[[2-(2-fluorophenyl)acetyl]amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16FN7O5/c18-12-4-2-1-3-11(12)9-15(26)19-6-7-20-16(27)17-21-13(23-30-17)10-24-8-5-14(22-24)25(28)29/h1-5,8H,6-7,9-10H2,(H,19,26)(H,20,27)

InChI Key

BXJLBBWOFKJDNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-])F

Origin of Product

United States

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